molecular formula C19H16F2N2O4S3 B2682388 2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898448-05-0

2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2682388
CAS No.: 898448-05-0
M. Wt: 470.52
InChI Key: IVDBHOZKNIGQQR-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemical compound supplied for research purposes. It has the molecular formula C19H16F2N2O4S3 and a molecular weight of 478.54 g/mol . This synthetic compound features a complex structure incorporating a tetrahydroquinoline scaffold linked to dual sulfonamide functional groups and a thiophene ring . Compounds containing sulfonamide groups and heterocyclic systems like tetrahydroquinoline and thiophene are of significant interest in medicinal chemistry and drug discovery research. Sulfonamides are a well-known class of compounds with a wide range of documented biological activities . Similarly, tetrahydroquinoline is a privileged structure found in many pharmacologically active molecules . The specific research applications and mechanism of action for this compound are areas for ongoing investigation. It is provided as a high-purity solid for research use. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,5-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4S3/c20-14-6-8-16(21)18(11-14)29(24,25)22-15-7-5-13-3-1-9-23(17(13)12-15)30(26,27)19-4-2-10-28-19/h2,4-8,10-12,22H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDBHOZKNIGQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS Number 898448-05-0) is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a tetrahydroquinoline moiety and a thiophene-linked sulfonamide group, which may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2N2O4S3C_{19}H_{16}F_{2}N_{2}O_{4}S_{3}, with a molecular weight of 470.5 g/mol. The presence of fluorine atoms and sulfonamide groups suggests potential interactions with biological targets such as enzymes or receptors.

PropertyValue
Molecular FormulaC₁₉H₁₆F₂N₂O₄S₃
Molecular Weight470.5 g/mol
CAS Number898448-05-0

Inhibition of Carbonic Anhydrases

Recent studies have evaluated the biological activity of various sulfonamide derivatives against human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, and IX. The compound has shown promising inhibitory activity against hCA IX, which is associated with tumor progression. Inhibitors of hCA IX are valuable in cancer therapy due to their role in regulating pH and CO₂ levels in tumors .

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundhCA I IC50 (µM)hCA II IC50 (µM)hCA IV IC50 (µM)hCA IX IC50 (µM)
2,5-difluoro-N-(...)12.58.415.60.45
Other Sulfonamide DerivativesVariesVariesVariesVaries

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibits significant activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effects against Gram-negative bacteria like Escherichia coli. However, it was largely ineffective against fungal strains .

Table 2: Antimicrobial Activity

BacteriaZone of Inhibition (mm)
Staphylococcus aureus17
Bacillus subtilis15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-Proliferative Effects

In vitro studies have demonstrated that the compound has anti-proliferative effects against several cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be below 25 µM, indicating potent activity .

Table 3: Anti-Proliferative Activity

Cell LineIC50 (µM)
HepG-2<25
MCF-7<25
PC-3>50
HCT-116>50

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases by mimicking the natural substrate.
  • Cell Cycle Arrest : Preliminary findings suggest that the compound may induce cell cycle arrest in the G0/G1 phase in cancer cells, leading to apoptosis .
  • Antimicrobial Action : The structural features may facilitate binding to bacterial enzymes or receptors critical for survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study evaluating tetrahydroquinoline derivatives found that modifications at specific positions significantly enhanced their inhibitory activity against cancer-associated carbonic anhydrases.
  • Another investigation into thiophene-linked compounds revealed their potential as broad-spectrum antimicrobials with low toxicity profiles.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • The compound has shown potential as an antimicrobial agent. Studies indicate that derivatives of sulfonamides exhibit activity against various bacterial strains. For instance, similar compounds have been tested against Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant efficacy in inhibiting growth .
    CompoundBacterial StrainEfficacy
    Example AX. axonopodisHigh
    Example BR. solanacearumModerate
  • Anticancer Properties
    • Research has indicated that thiophene derivatives possess anticancer properties due to their ability to inhibit cell proliferation in various cancer cell lines. The incorporation of difluorophenyl groups enhances the selectivity and potency of these compounds against tumor cells .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of thiophene-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine atoms can enhance the charge transport characteristics of materials used in these devices .
  • Sensors
    • The compound's ability to interact with various analytes can be exploited in sensor technology. Thiophene derivatives are known for their sensitivity to environmental changes, making them ideal candidates for developing chemical sensors .

Environmental Chemistry Applications

  • Pollutant Detection
    • Due to its chemical structure, the compound could be utilized in detecting environmental pollutants. Sulfonamide derivatives have been studied for their ability to form complexes with heavy metals and other contaminants .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of sulfonamide derivatives, a series of compounds were synthesized and tested against common pathogens. The results indicated that compounds similar to 2,5-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of thiophene derivatives revealed that the introduction of difluorophenyl moieties significantly increased cytotoxicity against breast cancer cell lines. The study concluded that further exploration into this class of compounds could lead to the development of new anticancer therapies.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

A stepwise approach is typically employed:

  • Sulfonylation : React the tetrahydroquinoline precursor with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base).
  • Coupling : Introduce the 2,5-difluorobenzenesulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the amine intermediate.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Controlled synthesis strategies, such as optimizing monomer ratios and initiator systems (e.g., APS in ), can improve yield and reproducibility .

Q. How can purity and structural integrity be validated?

  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
  • NMR : Confirm substituent positions (e.g., fluorine atoms at 2,5-positions, thiophene sulfonyl group) via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR.
  • Mass Spectrometry : Compare observed molecular ion ([M+H]+^+) with theoretical mass.
  • Melting Point : Cross-reference with literature values (e.g., similar sulfonamides in show mp ranges of 178–183°C) .

Q. What are critical stability considerations during storage?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of sulfonamide/sulfonyl groups.
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong bases, as highlighted in sulfonic acid handling guidelines ( ) .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

  • Orthogonal Assays : Compare results from enzymatic inhibition, cell-based assays, and in vivo models to identify context-dependent effects.
  • Solubility Testing : Use DLS or nephelometry to assess aggregation in different buffers, which may explain discrepancies (e.g., hydrophobic sulfonamides in show variable activity due to solubility) .
  • Metabolite Screening : LC-MS/MS can detect degradation products that interfere with assays.

Q. What computational strategies predict binding modes with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • Free Energy Calculations : Apply MM-PBSA to rank binding affinities for fluorine substituent optimization.

Q. How can multi-step synthesis yields be systematically optimized?

  • Design of Experiments (DOE) : Vary reaction time, temperature, and catalyst loading (e.g., Pd(OAc)2_2 for amination) to identify critical factors.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonamide coupling in ’s copolymer synthesis) .
  • Scale-Up Adjustments : Maintain reagent stoichiometry and mixing efficiency during transitions from milligram to gram-scale synthesis.

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings with structural analogs (e.g., nitrobenzenesulfonamides in ) to isolate substituent-specific effects .
  • Safety Protocols : Follow TCI America’s guidelines () for handling sulfonamides, including PPE (nitrile gloves, fume hood use) and waste disposal .

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